1,8-Dibromo-dibenzofuran
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
617707-28-5 |
|---|---|
Molecular Formula |
C12H6Br2O |
Molecular Weight |
325.98 g/mol |
IUPAC Name |
1,8-dibromodibenzofuran |
InChI |
InChI=1S/C12H6Br2O/c13-7-4-5-10-8(6-7)12-9(14)2-1-3-11(12)15-10/h1-6H |
InChI Key |
VCIOALQVPMTGGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C3=C(O2)C=CC(=C3)Br |
Origin of Product |
United States |
Mechanistic Investigations of 1,8 Dibromo Dibenzofuran Reactions
Reaction Pathway Elucidation in Synthesis
The synthesis of the dibenzofuran (B1670420) core, and specifically the introduction of substituents at the 1 and 8 positions, can be achieved through various strategic bond formations. The elucidation of these reaction pathways is fundamental to developing efficient and controlled synthetic methodologies.
Proposed Mechanisms for C-O and C-C Bond Formation
The construction of the dibenzofuran skeleton primarily involves the formation of a key C-O or C-C bond to close the central furan (B31954) ring.
C-C Bond Formation: A prevalent strategy for synthesizing the dibenzofuran framework is through the intramolecular cyclization of diaryl ethers. researchgate.netorganic-chemistry.org This approach typically relies on transition metal catalysis, most commonly with palladium. organic-chemistry.org The proposed mechanism for this C-C bond formation often involves an intramolecular direct arylation process. For instance, the cyclization of a 2-bromophenyl phenyl ether derivative proceeds via a palladium-catalyzed intramolecular dehydrobromination. researchgate.net In other variations, palladium(II) catalyzes an oxidative C-H/C-H coupling, where the reaction is believed to proceed through a concerted metalation-deprotonation (CMD) pathway.
C-O Bond Formation: An alternative and powerful strategy involves the intramolecular O-arylation of a 2-arylphenol precursor. researchgate.net Palladium-catalyzed, phenol-directed C-H activation followed by C-O cyclization is a notable example. nih.govacs.org Mechanistic studies suggest that this process can operate through a Pd(0)/Pd(II) catalytic cycle. A key finding in some systems is that the C-O reductive elimination, rather than the C-H activation, can be the turnover-limiting step of the catalytic cycle. nih.govacs.org This pathway is complementary to C-C bond formation routes and offers a different approach to access substituted dibenzofurans.
| Bond Formation | Precursor Type | Typical Catalyst | Key Mechanistic Feature |
|---|---|---|---|
| C-C | Diaryl Ether | Palladium | Intramolecular Direct Arylation / Oxidative C-H/C-H Coupling |
| C-O | 2-Arylphenol | Palladium / Copper | Phenol-Directed C-H Activation / C-O Reductive Elimination |
| C-O | Halogenated Biphenyl | Photochemical (metal-free) | SRN1 Radical-Nucleophilic Substitution |
Radical Pathways in Dibenzofuran Synthesis
Beyond polar and organometallic mechanisms, radical pathways offer a distinct route for dibenzofuran synthesis. The unimolecular radical nucleophilic substitution (SRN1) mechanism is particularly relevant for the formation of the C-O bond in the furan ring. conicet.gov.arnih.govacs.orgorganicreactions.org This process is typically initiated by photochemical, electrochemical, or chemical means, and proceeds through a chain mechanism involving radical and radical anion intermediates. conicet.gov.arorganicreactions.orgdalalinstitute.com
The SRN1 mechanism for the intramolecular cyclization of a suitably substituted o-arylphenol to form a dibenzofuran can be described by the following steps:
Initiation: An electron is transferred to the substrate (e.g., a halogenated o-arylphenol derivative), forming a radical anion. This radical anion then fragments, cleaving a carbon-halogen bond to produce an aryl radical.
Propagation:
The aryl radical undergoes an intramolecular cyclization via attack on the phenoxide oxygen, forming a new C-O bond and a new radical intermediate.
This new radical intermediate accepts an electron from the starting phenoxide anion to form the dibenzofuran product and a new aryl radical, which continues the chain.
Termination: The chain reaction is terminated by various processes, such as radical coupling or reaction with a solvent molecule.
This photoinduced, metal-free approach is a powerful tool for generating the C-O bond under mild conditions. conicet.gov.arnih.gov
Regioselectivity and Stereoselectivity in Bromination and Substitution Reactions
The precise placement of bromine atoms on the dibenzofuran core and their subsequent substitution are governed by principles of regioselectivity. In the context of 1,8-dibromo-dibenzofuran, which is achiral, stereoselectivity is not a factor for the molecule itself, but it can be relevant in reactions involving chiral reagents or catalysts.
Electrophilic bromination of the parent dibenzofuran molecule with reagents like elemental bromine can lead to a mixture of mono- and polybrominated products, including various isomers. capes.gov.br Achieving high regioselectivity for the 1,8-disubstituted product is challenging and highly dependent on reaction conditions. Factors such as the choice of brominating agent (e.g., N-bromosuccinimide), solvent polarity, and temperature can influence the position of substitution. researchgate.netmdpi.comvulcanchem.com Theoretical analyses suggest that the electronic properties of the dibenzofuran nucleus, with the oxygen atom influencing the electron density of the aromatic rings, direct electrophilic attack to specific positions.
Once this compound is obtained, its two bromine atoms are chemically equivalent due to the molecule's C2v symmetry. However, in subsequent substitution reactions, such as Suzuki-Miyaura cross-coupling, the regioselectivity of a potential second substitution can be influenced by the electronic and steric nature of the group introduced in the first substitution. For example, in the mono-arylation of a related 6,7-dibromoflavone, the first Suzuki-Miyaura coupling occurs with high site selectivity at the more electrophilic position, influenced by the electronic effects of the existing substituents. researchgate.net While the C1 and C8 positions of this compound are initially identical, once one is substituted, the electronic nature of the newly introduced group will activate or deactivate the remaining C-Br bond towards further reaction.
Catalytic Cycle Analysis in Transition Metal-Mediated Transformations
This compound is an excellent substrate for various transition metal-catalyzed cross-coupling reactions, which are instrumental in synthesizing more complex derivatives. The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are prime examples.
A representative catalytic cycle for a transition metal-mediated reaction, such as the Buchwald-Hartwig amination of this compound, can be detailed as follows, typically utilizing a palladium catalyst:
Formation of the Active Catalyst: The cycle often begins with a Pd(II) precatalyst which is reduced in situ to the active Pd(0) species, or by starting directly with a Pd(0) source like Pd2(dba)3. This Pd(0) complex is coordinated by phosphine (B1218219) ligands (L), forming an active LPd(0) catalyst. nih.govacs.org
Oxidative Addition: The active LPd(0) catalyst undergoes oxidative addition into one of the C-Br bonds of this compound. This is often the rate-determining step and results in the formation of a square planar Pd(II) complex. nih.govlibretexts.orgwikipedia.org
Amine Coordination and Deprotonation: An amine nucleophile coordinates to the palladium center. In the presence of a base (e.g., sodium tert-butoxide), the coordinated amine is deprotonated to form a more nucleophilic amido ligand. acs.orglibretexts.org
Reductive Elimination: The final step is the reductive elimination of the amido and aryl groups from the palladium center. This forms the new C-N bond, yielding the aminated dibenzofuran product and regenerating the active LPd(0) catalyst, which can then re-enter the catalytic cycle. nih.govacs.org
Computational and Theoretical Chemistry of 1,8 Dibromo Dibenzofuran
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and predicting the reactivity of molecules. researchgate.net For the parent dibenzofuran (B1670420), DFT calculations at the B3LYP/6-311G(d,p) level have been used to determine its optimized geometry, electronic properties, and reactivity descriptors. researchgate.net
Electronic Properties: The introduction of two bromine atoms at the 1 and 8 positions of the dibenzofuran core is expected to significantly alter its electronic properties. Bromine is an electronegative atom that also possesses lone pairs of electrons, leading to competing inductive (-I) and resonance (+M) effects. These effects modulate the electron density distribution across the aromatic system.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. For the parent dibenzofuran, the HOMO-LUMO energy gap is calculated to be approximately 5.028 eV, indicating high stability. researchgate.net The introduction of bromine atoms is expected to lower both the HOMO and LUMO energy levels. This generally leads to a smaller HOMO-LUMO gap, which implies increased reactivity compared to the parent molecule. Studies on polychlorinated dibenzofurans (PCDFs) have shown that increasing halogenation tends to decrease the HOMO-LUMO gap, making the molecule more susceptible to electron transfer. nih.gov A similar trend is anticipated for polybrominated dibenzofurans (PBDFs).
Reactivity Descriptors: Global reactivity parameters derived from HOMO and LUMO energies, such as chemical potential (μ), electronegativity (χ), global hardness (η), and the electrophilicity index (ω), provide quantitative measures of reactivity. researchgate.netresearchgate.net For dibenzofuran, these values have been calculated, indicating it is a strong electrophile. researchgate.net For 1,8-dibromo-dibenzofuran, the increased electron-withdrawing nature of the bromine atoms would likely increase its electrophilicity, making it more reactive towards nucleophiles. The positions of electrophilic attack on the dibenzofuran ring are known to be C2, C8, C4, and C6. acs.org The presence of bromine at C1 and C8 would deactivate these positions and direct further electrophilic substitution to the other available positions, primarily C2, C3, C7, and C6.
Table 1: Calculated Global Reactivity Parameters for Dibenzofuran Data extrapolated from studies on the parent molecule to infer properties of this compound.
| Parameter | Value for Dibenzofuran researchgate.net | Predicted Trend for this compound |
|---|---|---|
| HOMO-LUMO Gap (eV) | 5.028 | Decrease |
| Chemical Potential (μ) (eV) | -3.751 | More Negative |
| Electronegativity (χ) (eV) | 3.751 | Increase |
| Global Hardness (η) (eV) | 2.514 | Decrease |
| Electrophilicity Index (ω) (eV) | 2.798 | Increase |
Modeling of Reaction Pathways and Transition States
Computational modeling is essential for elucidating reaction mechanisms, particularly in the formation and degradation of halogenated dibenzofurans. nih.gov These compounds are often formed as unintentional byproducts in combustion and photolytic processes. inchem.orgpops.int
Formation Pathways: Polybrominated dibenzofurans (PBDFs) can be formed from the photolysis of polybrominated diphenyl ethers (PBDEs). nih.govacs.org This process involves the photolytic cleavage of a C-Br bond, creating an aryl radical. This radical can then undergo intramolecular cyclization to form a PBDF. nih.govacs.org For a PBDE precursor that could lead to this compound, the reaction would involve cyclization following the loss of a bromine atom from an ortho position relative to the ether linkage. DFT calculations have been used to model the rate constants for these cyclization and competing hydrogen abstraction reactions. nih.gov Studies on the formation of 2,8-dibromodibenzofuran (B157981) (a structural isomer) from 2,4,4'-tribromodiphenyl ether have shown that the reaction environment significantly affects the formation rate. mdpi.comresearchgate.net
Degradation Pathways: The atmospheric degradation of dibenzofurans is often initiated by reactions with hydroxyl (•OH) radicals. acs.org For chlorinated analogs like 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF), DFT studies show that the reaction proceeds through •OH addition to the aromatic ring, followed by subsequent reactions with O₂, leading to ring cleavage or dechlorination. acs.org A similar mechanism is expected for this compound. The initial •OH addition would likely occur at the carbon positions with the highest electron density, away from the deactivating bromine atoms. Transition state theory calculations on related systems have helped to determine the lowest energy pathways and reaction barriers, such as in the oxidation of dibenzofuranyl radicals. nih.gov For instance, the oxidation of the 1-dibenzofuranyl radical has a calculated energy barrier of 24.2 kcal/mol for the lowest energy pathway. nih.gov
Prediction of Spectroscopic Signatures
Computational chemistry allows for the accurate prediction of various spectroscopic data, which is invaluable for the identification and characterization of molecules, especially when pure analytical standards are scarce. inchem.org
Vibrational Spectroscopy (IR): Theoretical calculations of the harmonic vibrational frequencies of dibenzofuran and its chlorinated derivatives have shown excellent agreement with experimental IR spectra. nih.gov For dibenzofuran, characteristic calculated peaks include C-C vibrations around 1471-1484 cm⁻¹, C-H vibrations at 3191 cm⁻¹, and C-O vibrations at 1215 cm⁻¹. researchgate.net For this compound, the IR spectrum would be expected to show these characteristic dibenzofuran core vibrations, along with strong C-Br stretching and bending modes at lower frequencies. The precise positions of these peaks would be influenced by the substitution pattern and could be predicted with high accuracy using DFT methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While experimental NMR data for this compound is not widely published, DFT calculations can predict ¹H and ¹³C NMR chemical shifts. For the related isomer, 2,8-dibromodibenzofuran, the ¹H NMR spectrum has been reported. nih.gov For this compound, the symmetry of the molecule (C₂ᵥ) would simplify the spectrum. There would be three distinct proton signals and six distinct carbon signals. The protons adjacent to the bromine atoms (at C2 and C7) would likely be shifted downfield compared to the parent dibenzofuran due to the deshielding effect of the halogens.
Electronic Spectroscopy (UV-Vis): The UV-Vis spectra of dibenzofuran and its derivatives have been studied both experimentally and theoretically. nih.govresearchgate.net The calculations, often using time-dependent DFT (TD-DFT), can reliably assign the electronic transitions. nih.gov The parent dibenzofuran shows absorption bands in the 200-300 nm region. nih.gov The introduction of bromine atoms, which act as auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system by the bromine lone pairs and the perturbation of the molecular orbitals.
Table 2: Predicted Spectroscopic Features for this compound Based on computational studies of dibenzofuran and its derivatives.
| Spectroscopy | Predicted Feature | Rationale/Comparison |
|---|---|---|
| IR | C-Br stretching modes (low frequency) | Presence of bromine atoms. |
| ¹H NMR | 3 distinct proton signals | C₂ᵥ symmetry. |
| ¹³C NMR | 6 distinct carbon signals | C₂ᵥ symmetry. |
| UV-Vis | Bathochromic shift compared to DBF | Auxochromic effect of bromine atoms. |
Structure-Reactivity Relationships based on Computational Models
Computational models are instrumental in developing quantitative structure-activity relationships (QSAR) and structure-reactivity relationships. nih.govfrontiersin.org These models correlate calculated molecular descriptors with observed chemical behavior or biological activity.
For halogenated aromatic compounds like PBDFs, reactivity and toxicity are strongly linked to their structure. pops.int The planarity of the molecule and the substitution pattern are key determinants. The 1,8-substitution pattern in this compound maintains the planarity of the dibenzofuran ring system, a feature often associated with the toxicity of dioxin-like compounds.
Computational studies on PBDEs have established QSAR models that predict the photodebromination reactivity based on calculated properties like excited state energies. mdpi.com For PBDF formation from PBDEs, DFT calculations have been used to build QSAR models that predict the rate constants for cyclization reactions, highlighting the risk of PBDF formation from different PBDE congeners in aqueous solutions. nih.govacs.org These models reveal that the hydrogen donation ability of the solvent environment plays a crucial role in competing with the cyclization reaction that forms PBDFs. nih.gov
The electrophilicity index (ω) is another descriptor that has been successfully used to analyze the toxicity of polychlorinated dibenzofurans. researchgate.net A higher electrophilicity index often correlates with higher toxicity, as it reflects the molecule's ability to interact with biological macromolecules. Given that bromination is expected to increase the electrophilicity of the dibenzofuran core, it can be inferred that this compound would exhibit significant reactivity, a key factor in its potential environmental and biological impact.
Advanced Spectroscopic Elucidation of 1,8 Dibromo Dibenzofuran Structure and Reactivity
High-Resolution Mass Spectrometry for Isomer Differentiation
High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of halogenated compounds like 1,8-dibromo-dibenzofuran, offering the accuracy required to distinguish between isomers that have identical nominal masses. lcms.czdiva-portal.org The differentiation of dibromo-dibenzofuran isomers is a significant analytical challenge due to their structural similarities. lcms.cznih.gov
HRMS, particularly when coupled with techniques like gas chromatography (GC-HRMS), provides highly accurate mass measurements, which are critical for determining the elemental composition of the molecule and its fragments. ecfr.gov For dibromo-dibenzofurans, the characteristic isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) results in a distinctive mass spectrum that aids in identification.
Advanced fragmentation techniques within mass spectrometry, such as Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Ultraviolet Photodissociation (UVPD), can generate unique fragment ions for structurally similar isomers, enabling their differentiation. lcms.cz For instance, the fragmentation patterns of different dibromo-dibenzofuran isomers will vary based on the positions of the bromine atoms, leading to the formation of distinct daughter ions. The cleavage of the ether bond in the dibenzofuran (B1670420) core is a known fragmentation pathway that can be influenced by the substitution pattern. mdpi.com
Table 1: Exemplary High-Resolution Mass Spectrometry Data for Dibromo-dibenzofuran Isomers
| Isomer | Molecular Formula | Exact Mass (m/z) | Key Fragment Ions (Illustrative) |
| This compound | C₁₂H₆Br₂O | 325.8785 | [M-Br]⁺, [M-2Br]⁺, [M-CO-Br]⁺ |
| 2,8-Dibromo-dibenzofuran | C₁₂H₆Br₂O | 325.8785 | [M-Br]⁺, [M-2Br]⁺, [M-CO-Br]⁺ |
| 3,7-Dibromo-dibenzofuran | C₁₂H₆Br₂O | 325.8785 | [M-Br]⁺, [M-2Br]⁺, [M-CO-Br]⁺ |
Note: The specific fragmentation patterns and relative abundances of fragment ions will differ between isomers, allowing for their distinction.
Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of this compound, the chemical shifts and coupling constants of the aromatic protons are highly informative. The bromine atoms, being electron-withdrawing, will deshield adjacent protons, causing them to resonate at a lower field (higher ppm). The symmetry of the molecule (or lack thereof) will also be reflected in the number of distinct signals.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on all carbon atoms in the molecule, including the quaternary carbons to which the bromine atoms and the ether oxygen are attached.
To unambiguously assign all proton and carbon signals and to determine the connectivity within the molecule, advanced 2D NMR techniques are employed. libretexts.org These include:
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other in the aromatic rings. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the positions of the bromine substituents by correlating protons to the brominated carbons. libretexts.org
The combination of these 2D NMR experiments allows for a complete and confident assignment of the structure of this compound. acs.org
Table 2: Illustrative NMR Data for a Dibromo-dibenzofuran Isomer
| Nucleus | Technique | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | 1D NMR | 7.20 - 7.90 | m (multiplet) | - |
| ¹³C | 1D NMR | 110 - 160 | - | - |
| ¹H-¹H | COSY | Cross-peaks indicating adjacent protons | - | - |
| ¹H-¹³C | HSQC | Correlations between directly bonded C-H | - | - |
| ¹H-¹³C | HMBC | Correlations between protons and carbons over 2-3 bonds | - | - |
Note: Specific chemical shifts and coupling constants will be unique to the 1,8-isomer.
X-ray Crystallography for Solid-State Structure Determination
Crystallographic data for dibenzofuran derivatives reveal a generally planar structure for the fused ring system. smolecule.com The C-Br bond lengths are typically in the range of 1.88–1.90 Å. smolecule.com Analysis of the crystal packing can reveal intermolecular interactions, such as halogen bonding (Br···Br or Br···O interactions), which can influence the physical properties of the compound. Studies on related halogenated dibenzofurans have shown how the position of halogen atoms can impact their binding to biological targets. researchgate.netacs.org
Table 3: Representative Crystallographic Parameters for a Halogenated Dibenzofuran
| Parameter | Value |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c (example) |
| C-Br Bond Length (Å) | ~1.89 |
| C-C Bond Length (Aromatic, Å) | ~1.39 - 1.41 |
| C-O Bond Length (Å) | ~1.37 |
Note: These are typical values; precise data would be obtained from the crystallographic information file (CIF) for this compound.
Spectroscopic Probing of Reaction Intermediates
Understanding the reactivity of this compound often requires the study of transient reaction intermediates. Spectroscopic techniques can be adapted to probe these short-lived species. For example, in studying the formation of dibenzofurans from the coupling of phenoxy radicals, computational methods combined with experimental data can elucidate the reaction pathways and the structures of intermediates. acs.org
Techniques such as time-resolved spectroscopy can be used to monitor reactions in real-time. For instance, in palladium-catalyzed cross-coupling reactions, which are common for aryl halides like this compound, spectroscopic methods can help identify the organometallic intermediates involved in the catalytic cycle. beilstein-journals.org The study of these intermediates is crucial for optimizing reaction conditions and understanding the reaction mechanism at a molecular level.
Environmental Dynamics and Formation Pathways of Brominated Dibenzofurans
Unintentional Formation Mechanisms of Polybrominated Dibenzofurans (PBDFs)
De Novo Synthesis Mechanisms
De novo synthesis is another significant pathway for the formation of PBDFs, particularly in combustion processes like waste incineration. nih.govua.es This mechanism involves the formation of PBDFs from basic carbon structures in the presence of a bromine source and a catalyst, typically copper compounds. nih.govacs.orgacs.org The process generally occurs on the surface of fly ash particles at temperatures between 250°C and 500°C. nih.govacs.org
The key components for de novo synthesis are:
A carbon source: Residual organic carbon and high-molecular-weight compounds from incomplete combustion. ua.es
A bromine source: Inorganic bromides or bromine released from the combustion of brominated materials. nih.gov
A catalyst: Copper(II) ions are known to be effective catalysts, accelerating the degradation of the carbonaceous structure and promoting the formation of brominated aromatic compounds. nih.govacs.org
Oxygen: The presence of oxygen is necessary for the oxidation reactions involved. nih.gov
Laboratory experiments using model mixtures of activated carbon and copper(II) bromide (CuBr2) have demonstrated the formation of PBDFs at temperatures ranging from 300°C to 500°C, with the maximum yield observed at 300°C. nih.govacs.org The degree of bromination of the resulting PBDFs tends to increase with rising temperature. nih.govacs.org
Biosynthesis and Natural Formation Pathways
While anthropogenic activities are the primary source of PBDFs, there is evidence suggesting natural formation pathways, particularly for polybrominated dibenzo-p-dioxins (PBDDs). diva-portal.orgdiva-portal.org Research indicates that certain marine organisms, such as algae and cyanobacteria, can produce a variety of halogenated organic compounds. diva-portal.org
Studies have shown that bromoperoxidase enzymes, found in marine algae, can catalyze the dimerization of naturally occurring brominated phenols, such as 2,4,6-tribromophenol, to form PBDDs. diva-portal.orgnih.govacs.org While the direct biosynthesis of PBDFs is less established, the enzymatic processes that form PBDDs could potentially lead to PBDF formation under certain conditions. The photochemically induced cyclization of hydroxylated PBDEs under natural conditions has also been shown to produce PBDDs, and similar pathways could potentially form PBDFs. diva-portal.org The congener profiles of some PBDDs found in Baltic Sea biota suggest a biogenic rather than an anthropogenic origin. diva-portal.orgnih.gov
Thermal and Combustion-Related Formation of Brominated Dibenzofurans
Thermal processes, ranging from controlled incineration to accidental fires, are major contributors to the formation and release of brominated dibenzofurans into the environment. service.gov.uknih.gov The conditions of these thermal events play a crucial role in the formation pathways and the amount of PBDFs generated. nih.gov
Four main categories of thermal processes are relevant to PBDF formation:
Thermal Stress: This occurs during the production and recycling of plastics containing BFRs at temperatures that are not high enough for complete combustion. nih.govresearchgate.net Under these conditions, PBDEs can be converted to PBDFs through simple elimination reactions. nih.gov
Pyrolysis/Gasification: In the absence or with a limited supply of oxygen, the thermal decomposition of BFR-containing materials can lead to the formation of PBDFs. nih.gov
Insufficient Combustion Conditions: Accidental fires, uncontrolled burning of waste (including e-waste), and poorly managed incineration processes create ideal conditions for the formation of significant quantities of PBDFs from BFRs, primarily through the precursor pathway. service.gov.uknih.govresearchgate.net Emissions from the open burning of e-waste have been found to contain high levels of PBDFs. pops.int
Controlled Combustion Conditions: In well-controlled, high-temperature incinerators, BFRs and any pre-existing PBDFs can be effectively destroyed. nih.govresearchgate.net However, even under these conditions, the de novo synthesis pathway can still contribute to the formation of PBDFs in the post-combustion zone on fly ash. nih.gov
The temperature is a critical factor influencing PBDF formation. Studies on the thermal degradation of a TV casing containing PBDEs showed that the release of PBDEs increased up to 200°C. ua.es At higher temperatures, the levels of PBDFs increased significantly, confirming the role of PBDEs as precursors. ua.es Similarly, the combustion of TBBPA at 650°C and 850°C in different atmospheres (nitrogen and air) resulted in different PBDF congener profiles. pops.int
| Thermal Process | Temperature Range | Primary Formation Pathway | Key Findings | References |
|---|---|---|---|---|
| Thermal Stress (e.g., plastic extrusion) | 200 - 250°C | Precursor Pathway (from PBDEs) | Formation of PBDFs from PBDEs via simple elimination. | nih.govpops.int |
| Insufficient Combustion (e.g., accidental fires) | Variable | Precursor Pathway | Significant formation of PBDFs from BFRs. | service.gov.uknih.govresearchgate.net |
| Controlled Combustion (e.g., incinerators) | High temperatures | De Novo Synthesis | Effective destruction of BFRs and PBDFs, but de novo synthesis can still occur. | nih.govresearchgate.net |
| Pyrolysis of TBBPA | 650 - 850°C | Precursor Pathway | Formation of different PBDF congener profiles depending on the atmosphere. | pops.int |
Industrial Thermal Processes and Byproduct Generation
Industrial thermal processes are significant sources of polybrominated dibenzo-p-dioxins (PBDDs) and PBDFs. nih.govpops.int These compounds are generated in facilities such as waste incinerators, metal smelting plants (particularly secondary copper smelters), and cement kilns that co-process solid waste. nih.govpops.intacs.orgpops.int The presence of brominated flame retardants (BFRs) in the materials being processed is a key factor in the formation of PBDD/Fs. nih.govaaqr.org
For instance, the thermal treatment of waste electronic and electrical equipment (WEEE), which contains high levels of BFRs, can lead to emissions of PBDD/Fs that are 50 to 500 times higher than those of their chlorinated counterparts (PCDD/Fs). pops.int Fly ash from industrial facilities, such as secondary copper smelters, can mediate the thermochemical formation of PBDD/Fs at temperatures as low as 150°C. acs.org This process can be a significant contributor to the "memory effect" observed in industrial emissions, where past contamination continues to be a source of these pollutants. acs.org
The production of polymers containing BFRs, such as acrylonitrile (B1666552) butadiene styrene (B11656) (ABS) and polyethylene (B3416737) terephthalic acid (PBT), can also generate PBDD/Fs at temperatures between 150°C and 300°C. aaqr.orgaaqr.org Furthermore, commercial BFR mixtures themselves can contain PBDD/Fs as impurities. pops.int
Pyrolysis and Accidental Fire Scenarios
Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, and accidental fires are major contributors to the formation of PBDD/Fs. pops.intservice.gov.uk When materials containing BFRs, such as plastics in electronic devices and textiles, are subjected to heat without controlled combustion, significant quantities of PBDD/Fs can be generated. nih.govmurdoch.edu.au
Laboratory experiments have demonstrated that the pyrolysis of common BFRs like polybrominated diphenyl ethers (PBDEs), polybrominated biphenyls (PBBs), and tetrabromobisphenol A (TBBPA) has a high potential for producing PBDD/Fs. aaqr.orgaaqr.org For example, the pyrolysis of the PBB fire retardant FireMaster FF-1 at 380-400°C resulted in the formation of tetrabrominated and pentabrominated dibenzofurans. nih.gov The presence of oxygen appears to be a key factor in this transformation. nih.gov
In simulated fire scenarios involving consumer products like televisions, PBDD/Fs have been found in significant amounts in the ash. norman-network.net Uncontrolled burning, such as open burning of e-waste, is a particularly potent source, with PBDF emissions often exceeding those of PCDD/Fs. pops.intdiva-portal.org The formation of PBDD/Fs during pyrolysis and fires occurs through precursor pathways, where the BFR molecule itself is transformed, and through de novo synthesis, where they are formed from simpler molecules. nih.govresearchgate.net
Influence of Combustion Conditions on Isomer Profiles
The specific conditions of combustion, such as temperature, oxygen concentration, and the presence of catalysts, have a profound influence on the profile of PBDD/F isomers that are formed. service.gov.ukaaqr.orgaaqr.org Different combustion conditions can favor the formation of different congeners.
For example, studies on the combustion and pyrolysis of TBBPA at 650°C and 850°C in different atmospheres (nitrogen versus air) showed distinct isomer patterns. service.gov.uk Pyrolysis in a nitrogen atmosphere predominantly produced 2,4,6,8-TeBDF, while combustion in air favored the formation of 1,2,3,7,8-PeBDF, indicating that the presence of oxygen affects the congener pattern. service.gov.uk
Temperature is another critical factor. Increasing the pyrolysis temperature from 850°C to 1200°C has been shown to decrease the total PBDD/F content in bottom ash and flue gas by approximately 50%. nih.govresearchgate.net The presence of metals and metal oxides can also catalyze the formation of PBDD/Fs. aaqr.orgaaqr.orgpops.int Conversely, the addition of substances like calcium oxide (CaO) can inhibit PBDD/F synthesis by reacting with hydrogen bromide (HBr), a key intermediate in their formation. nih.govresearchgate.net Transient combustion conditions, such as those during the start-up and shutdown of incinerators, can lead to substantially higher emissions of PBDD/Fs compared to normal operating conditions. researchgate.netnih.gov
Table 1: Influence of Process Conditions on PBDD/F Formation
| Process | Precursor | Temperature (°C) | Atmosphere | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Pyrolysis | TBBPA | 650 & 850 | Nitrogen | Predominantly 2,4,6,8-TeBDF formed. | service.gov.uk |
| Combustion | TBBPA | 650 & 850 | Air | Predominantly 1,2,3,7,8-PeBDF formed; ~40x higher yield than pyrolysis. | service.gov.uk |
| Pyrolysis | Printed Circuit Boards | 850 - 1200 | Not specified | PBDD/F formation decreased by ~50% with increasing temperature. | nih.govresearchgate.net |
| Pyrolysis | Printed Circuit Boards | Not specified | Not specified | Addition of CaO inhibited PBDD/F synthesis by >90%. | nih.govresearchgate.net |
| Thermal Process | Not specified | 150 - 450 | Not specified | Fly ash from copper smelters promoted PBDD/F formation. | acs.org |
| Pyrolysis | FireMaster FF-1 (PBB) | 380 - 400 | Open tube (air) | Formation of tetrabromo- and pentabromodibenzofurans. | nih.gov |
Environmental Transformation Pathways of Brominated Dibenzofurans
Once released into the environment, brominated dibenzofurans can undergo various transformation processes that alter their structure and potential toxicity. These pathways include degradation by sunlight, breakdown by microorganisms, and chemical reactions that exchange halogen atoms.
Photolytic Degradation Processes
Photolytic degradation, or photolysis, is a significant transformation pathway for PBDD/Fs in the environment, particularly in the presence of sunlight. service.gov.uk This process involves the breakdown of the compounds upon absorbing light energy. Photodegradation of PBDD/Fs generally occurs through reductive debromination, where bromine atoms are sequentially removed from the molecule, leading to the formation of lower-brominated congeners. pops.int
The rate of photolysis is influenced by several factors, including the medium in which the compound is present. Degradation is typically fastest in organic solvents and slower in soil and on airborne particles. pops.int For example, the photodegradation half-life of tetrabrominated dibenzo-p-dioxins (TeBDDs) in a thin layer of soil exposed to daylight was estimated to be between 3 and 6 months. service.gov.uk
Interestingly, photolysis can also be a formation pathway for PBDFs. The photodegradation of higher brominated flame retardants, such as decabromodiphenyl ether (BDE-209), can lead to the formation of various PBDF congeners. pops.intacs.org Studies have shown that exposing plastics containing PBDEs to natural sunlight can significantly increase the concentration of PBDFs. pops.int
Biotransformation and Microbial Degradation
Biotransformation and microbial degradation represent another set of pathways for the breakdown of brominated dibenzofurans in the environment. While evidence for the microbial degradation of decabromodiphenyl ether (DBDE) is limited, certain microorganisms have shown the ability to degrade their chlorinated analogs, dioxins. europa.eu
Bioremediation approaches utilize indigenous microbial consortia to break down toxic compounds. nih.gov Several bacterial strains, such as Sphingomonas wittichii RW1 and species of Nocardioides and Rhodococcus, have been identified as capable of degrading dioxins. nih.gov The primary mechanism of microbial degradation is often dechlorination (or debromination) under both anaerobic and aerobic conditions. mdpi.com These microorganisms can use the compounds as a source of carbon and energy. mdpi.com
The efficiency of biodegradation can be influenced by the presence of other carbon sources. In some cases, adding carbon to contaminated soils can enhance the breakdown of these pollutants. nih.gov Halogenated dibenzofurans are known to bind to the aryl hydrocarbon receptor (AhR), which is a key step in their metabolism and potential toxicity. nih.gov
Halogen Exchange Reactions
Halogen exchange reactions are chemical processes where a halogen atom on a molecule is replaced by another. In the context of brominated dibenzofurans, this can involve the replacement of a bromine atom with a chlorine atom, or vice versa. These reactions can occur under thermal conditions, particularly in environments where both bromine and chlorine are present, such as in waste incineration. service.gov.uk
The presence of both halogens can lead to the formation of mixed polybrominated/chlorinated dibenzofurans (PXDFs). service.gov.uknih.gov During photolysis, mixed halogenated compounds tend to preferentially lose their bromine atoms, transforming them into their chlorinated counterparts. service.gov.uk
In synthetic chemistry, halogen exchange is a known reaction for modifying dibenzofuran (B1670420) structures. For instance, chlorine atoms on a dibenzofuran ring can be substituted with bromine using hydrogen bromide gas. vulcanchem.com Conversely, metal-halogen exchange, often facilitated by organolithium reagents or palladium catalysts, can be used to replace bromine atoms, allowing for the synthesis of various derivatives. smolecule.comrug.nl These reactions highlight the potential for halogen exchange to alter the structure of 1,8-dibromo-dibenzofuran and other PBDFs under specific environmental or industrial conditions.
Analytical Chemistry for the Detection and Quantification of Brominated Dibenzofurans
Sample Preparation and Extraction Methodologies for Complex Matrices
The primary objective of sample preparation is to efficiently extract PBDfs from the sample matrix while simultaneously removing interfering compounds that could compromise subsequent analysis. The choice of extraction and cleanup techniques is highly dependent on the matrix type, which can range from air and water to soil, sediment, and biological tissues. pops.intepa.govnih.gov
Commonly employed extraction techniques for solid and semi-solid matrices like soil, sediment, and tissues include:
Soxhlet Extraction: A classic and robust method involving continuous extraction with an organic solvent or solvent mixture (e.g., hexane/dichloromethane) over an extended period (e.g., >24 hours). pops.int
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses elevated temperatures and pressures to reduce extraction times and solvent consumption significantly compared to Soxhlet. pops.intnih.gov
Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt the sample matrix and enhance solvent penetration, often with solvent mixtures like hexane/methyl tert-butyl ether (MTBE). nih.govresearchgate.net
For air samples, a common method involves using a high-volume sampler to draw air through a quartz-fiber filter and a polyurethane foam (PUF) adsorbent, which captures both particle-bound and gas-phase compounds. epa.gov
Following initial extraction, the resulting extracts are typically high in co-extracted interfering substances, such as lipids in biological samples, which must be removed. nih.govresearchgate.net Cleanup procedures are crucial and often involve multiple steps using various forms of adsorption chromatography. pops.int A multi-step cleanup approach ensures the removal of different classes of interfering compounds.
Key Cleanup Steps and Sorbents:
| Sorbent/Technique | Purpose | Target Interferences | Reference |
|---|---|---|---|
| Acidic Silica (B1680970) Gel | Acid treatment | Removal of acid-labile compounds, including lipids. | pops.intresearchgate.net |
| Gel Permeation Chromatography (GPC) | Size exclusion | Non-destructive removal of high-molecular-weight substances like lipids. | nih.gov |
| Alumina Column | Adsorption Chromatography | Separation of PBDfs from other compounds based on polarity. | pops.intnih.gov |
| Florisil® Column | Adsorption Chromatography | Often used for fractionation; effective at separating PBDfs from certain interferences. | pops.intnih.gov |
| Activated Carbon Column | Adsorption Chromatography | Highly effective for isolating planar molecules like PBDfs from non-planar compounds such as polychlorinated biphenyls (PCBs). | pops.int |
These steps can be combined in various sequences to achieve the necessary sample purity for instrumental analysis. For instance, a procedure might involve extraction via PLE, followed by cleanup on an acidic silica gel column and a final fractionation on an activated carbon column. pops.int
Advanced Chromatographic Separation Techniques
Gas chromatography (GC) is the cornerstone for separating the complex mixtures of PBDf isomers before their detection by mass spectrometry. pops.intnih.gov High-resolution separation is critical because the toxicity of PBDfs can vary significantly between different congeners.
Achieving isomer-specific resolution, particularly for toxic congeners like those substituted at the 2,3,7,8-positions, is a primary goal of GC method development. chromatographyonline.com Optimization strategies focus on several key GC parameters:
Column Selection: The choice of the stationary phase is the most critical factor for selectivity. For PBDf analysis, capillary columns with specific phases are employed. While 5% phenyl-type columns are common, more polar phases, such as those containing 50% cyanopropylphenyl, are often required as a confirmation column to resolve key isomers that may co-elute on the primary column. chromatographyonline.com
Column Dimensions: To prevent the thermal degradation of more highly brominated congeners, which are more heat-sensitive than their chlorinated counterparts, shorter and thinner-film columns are often preferred. pops.int Typical dimensions might be 15–30 meters in length, 0.25 mm internal diameter, and a film thickness of 0.10–0.25 µm. pops.int Shorter columns reduce the analysis time and the residence time of sensitive analytes at high temperatures, though this can come at the cost of some separation efficiency. pops.int
Temperature Programming: A carefully optimized oven temperature program is essential to separate isomers while minimizing run times and preventing analyte degradation. Slower ramp rates can improve the resolution of closely eluting peaks.
High-resolution gas chromatography (HRGC) is the standard technique for the separation of PBDfs. pops.intnih.gov HRGC is defined by the use of long (e.g., 60 m), narrow-bore (e.g., 0.25 mm i.d.) capillary columns that provide the high theoretical plate counts necessary for resolving a large number of isomers. epa.govchromatographyonline.com
HRGC is almost invariably coupled with high-resolution mass spectrometry (HRMS), a combination known as HRGC/HRMS, which represents the gold standard for trace-level analysis of these compounds. pops.intepa.govnih.gov This setup is mandated by regulatory methods such as those from the U.S. Environmental Protection Agency (EPA) for the analysis of dioxin-like compounds. epa.govchromatographyonline.com For example, EPA Method TO-9A specifies the use of HRGC-HRMS for determining polyhalogenated dibenzofurans in ambient air, using columns such as a 60-m DB-5. epa.gov
An even more advanced technique is comprehensive two-dimensional gas chromatography (GC×GC). jst.go.jp In GC×GC, two columns with different stationary phases are coupled, providing a much higher peak capacity and separation power than single-column HRGC. This is particularly useful for extremely complex samples where it can separate target analytes from thousands of other matrix components. jst.go.jp
Mass Spectrometric Detection and Quantification
Mass spectrometry is the definitive technique for the detection and quantification of PBDfs due to its unparalleled sensitivity and selectivity.
Given the extremely low concentrations at which PBDfs are found in the environment, high-resolution mass spectrometry (HRMS) is the preferred detection method. pops.intnih.gov HRMS instruments, typically magnetic sector or high-resolution time-of-flight (TOF) analyzers, operate at resolutions of 10,000 or higher. nih.gov
The primary advantages of HRMS for trace analysis include:
High Specificity: HRMS can measure the mass of an ion with very high accuracy (typically to four or five decimal places). This allows for the determination of an analyte's elemental composition and distinguishes it from isobaric interferences (other ions with the same nominal mass but a different exact mass). jst.go.jpnih.gov For example, a study on mixed halogenated dibenzofurans used a mass resolution of 13,500–15,000 to unambiguously measure the target compounds. nih.gov
Low Detection Limits: By operating in selected ion monitoring (SIM) mode, where the instrument only monitors a few specific high-mass-accuracy ions corresponding to the target analytes and their labeled internal standards, extremely low detection limits in the picogram (10⁻¹² g) to femtogram (10⁻¹⁵ g) range can be achieved. epa.gov
The combination of HRGC for separation and HRMS for detection (HRGC/HRMS) provides the definitive data required for regulatory compliance and risk assessment. pops.intnih.gov
In recent years, gas chromatography coupled with mass spectrometry using an atmospheric pressure ionization (API) source has emerged as a powerful and sensitive alternative to traditional electron ionization (EI) high-resolution systems. diva-portal.orgdiva-portal.org The most common API source used with GC is atmospheric pressure chemical ionization (APCI). diva-portal.orgdiva-portal.orgnih.gov
GC-APCI-MS, particularly when coupled with tandem mass spectrometry (MS/MS), offers several key benefits:
Enhanced Sensitivity: APCI is a "soft" ionization technique that typically produces abundant molecular ions ([M]⁺ or [M]⁻) with minimal fragmentation. diva-portal.orgdiva-portal.org This concentrates the ion signal into a single mass, increasing sensitivity. Studies have demonstrated that GC-APCI-MS/MS systems can achieve detection limits comparable to or even lower than traditional HRMS systems, with a visible chromatographic peak for as little as 2 femtograms of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). diva-portal.orgdiva-portal.org
High Selectivity: When used with a triple quadrupole or Q-TOF mass spectrometer, tandem MS (MS/MS) experiments can be performed. In this mode, the molecular ion is selected in the first mass analyzer, fragmented in a collision cell, and a specific fragment ion is monitored by the second mass analyzer. This multiple reaction monitoring (MRM) provides two levels of mass selectivity, significantly reducing background noise and improving specificity. diva-portal.orgdiva-portal.org
Reduced Matrix Effects: The high selectivity of MRM transitions helps to minimize interference from co-eluting matrix components, making it a robust technique for complex samples like food and biological tissues. diva-portal.orgnih.gov
Another API technique, atmospheric pressure photoionization (APPI), has also shown promise for the analysis of halogenated compounds, offering similar advantages in terms of sensitivity and reduced fragmentation. rsc.org These API-based methods are becoming increasingly accepted as a viable and often more accessible alternative to HRMS for the ultra-trace quantification of PBDfs. diva-portal.orgdiva-portal.org
Derivatization Strategies for Analytical Enhancement
Chemical derivatization can be a crucial step in the analytical workflow for certain brominated compounds to improve their chromatographic behavior and detection sensitivity. jfda-online.com While many BDFs can be analyzed directly, derivatization is particularly useful for enhancing the analysis of related compounds or metabolites that may be present in samples.
For instance, hydroxylated metabolites of brominated compounds can be derivatized to their methoxylated forms using reagents like trimethylsilyldiazomethane (B103560) (TMSD). nih.gov This process converts polar hydroxyl groups into less polar methoxy (B1213986) groups, which improves their volatility and chromatographic peak shape during GC analysis. jfda-online.comnih.gov In a study on the metabolism of brominated dibenzofurans, liver samples were treated to separate hydroxylated metabolites, which were then derivatized into methoxylated forms for GC-MS analysis. nih.gov
Another common derivatization technique is acylation. For example, brominated flame retardants like tetrabromobisphenol A (TBBPA) and dibromoneopentyl glycol (DBNPG) can be derivatized with acetic anhydride. mdpi.com This reaction converts the hydroxyl groups into acetylated derivatives, which are more suitable for GC analysis. mdpi.com The optimization of this derivatization process, including the volume of the derivatizing agent and reaction time, is critical to ensure a high yield of the desired derivative and to avoid the formation of multiple, incompletely derivatized products. mdpi.com
While not always required for the direct analysis of 1,8-Dibromo-dibenzofuran itself, these derivatization strategies are essential tools in the broader analytical chemistry of brominated compounds, aiding in the identification and quantification of metabolites and related polar compounds that might otherwise be difficult to analyze by conventional GC-MS methods. jfda-online.comnih.gov
Isomer-Specific Analysis and Challenges in Standard Availability
A significant challenge in the analysis of brominated dibenzofurans is the large number of possible isomers. inchem.org Theoretically, there are 135 different polybrominated dibenzofuran (B1670420) (PBDF) isomers, and the number of mixed bromo-chloro dibenzofurans is even higher, at 3050. inchem.orgtubitak.gov.tr The specific arrangement of bromine atoms on the dibenzofuran core dramatically influences the compound's physical, chemical, and toxicological properties. Therefore, isomer-specific analysis is crucial for accurate risk assessment. tubitak.gov.tr
High-resolution gas chromatography is the primary technique for separating these isomers. spiedigitallibrary.orgee-net.ne.jp The choice of the GC column is critical for achieving the desired separation. High-polarity columns, such as the SP2331, have been shown to provide good selectivity for separating lower-brominated PBDF isomers. ee-net.ne.jp For instance, a temperature-programmed analysis on an SP2331 column successfully separated all four monobromodibenzofuran (M1BDF) isomers and achieved reasonable selectivity for dibromodibenzofuran (D2BDF) and tribromodibenzofuran (T3BDF) isomers. ee-net.ne.jp
A major hurdle in the isomer-specific quantification of BDFs, including this compound, is the limited availability of certified analytical standards for all possible isomers. pops.intinchem.orgnih.gov Accurate quantification in analytical chemistry relies on comparing the instrument's response to the analyte with its response to a known amount of a standard. bohrium.com The lack of commercially available standards for many BDF isomers forces laboratories to either synthesize their own standards or use relative response factors from available standards of other isomers, which can introduce uncertainty into the results. ee-net.ne.jp
The analysis of PBDD/Fs is further complicated by potential interference from polybrominated diphenyl ethers (PBDEs), which are often present in the same environmental samples and can have similar chromatographic and mass spectrometric properties. pops.intnih.govresearchgate.net Therefore, robust sample cleanup procedures are essential to separate BDFs from interfering compounds before instrumental analysis. nih.gov
The following table provides an overview of analytical methods used for the detection of brominated dibenzofurans:
| Analytical Technique | Application | Detection Limit |
| HRGC/HRMS | Congener-specific analysis of PBDD/Fs in various matrices. pops.intepa.gov | 0.1 pg/g vulcanchem.com |
| GCxGC-TOF-MS | Screening and identification of halogenated natural products, including brominated dibenzofurans, in complex environmental samples. jst.go.jp | Low pg range jst.go.jp |
| GC-FID | Analysis of brominated flame retardants after derivatization. mdpi.com | 3.6 µg/mL (for TBBPA) mdpi.com |
This table is interactive. Click on the headers to sort the data.
The following table details research findings on the formation of specific dibromodibenzofuran isomers:
| Study Focus | Precursor Compound | Formed Isomer(s) | Key Finding |
| Photolysis in simulated soil-washing solutions | 2,4,4′-tribromodiphenyl ether (BDE-28) | 2,8-dibromodibenzofuran (B157981) (2,8-BDF) | The type of surfactant used significantly impacts the formation rate of 2,8-BDF, with β-cyclodextrin leading to the highest formation. mdpi.com |
| Coupled UV photolysis-biodegradation | Decabromodiphenyl ether (BDE-209) | 2,8-dibromodibenzofuran, 4-bromo-dibenzofuran | These PBDFs were identified as intermediates in the degradation process of BDE-209. nih.gov |
| Thermal treatment of brominated flame retardants | Not specified | Less brominated congeners | PBDF formation is significantly higher than PBDD formation during thermal treatment. researchgate.net |
This table is interactive. Click on the headers to sort the data.
Role of Dibenzofuran Derivatives in Advanced Organic Synthesis and Materials Science
Applications in Organic Electronics and Luminescent Materials
The application of 1,8-Dibromo-dibenzofuran in organic electronics and luminescent materials is not specifically documented. Research in this field predominantly focuses on other isomers, particularly 2,8-dibromodibenzofuran (B157981), which is used as a precursor for electron-accepting units in host materials for organic light-emitting diodes (OLEDs). ontosight.aismolecule.comacs.org
A study investigating the effect of substitution position on the performance of dibenzofuran-based host materials did functionalize the 1-position (among others). bloomtechz.com The findings indicated that modification at the 1-, 2-, and 4-positions resulted in materials with higher triplet energy and better device efficiency compared to modification at the 3-position. bloomtechz.com This suggests that the 1-position is electronically suitable for such applications, but the study did not start from or synthesize the 1,8-dibromo isomer itself.
There is no available research that reports the use of this compound in the development of organic persistent room-temperature phosphorescence (RTP) materials. The field of organic RTP extensively utilizes strategies such as host-guest systems, crystallization, and the incorporation of heavy atoms to facilitate phosphorescence, but examples involving the this compound scaffold are absent from the literature.
No experimental or theoretical data on the specific electronic properties (such as HOMO/LUMO levels, ionization potential, or electron affinity) of this compound could be found. Consequently, there are no reports on its role in enhancing the performance of electronic devices.
For context, a data table for related dibenzofuran (B1670420) derivatives used in OLEDs is provided below, but it must be emphasized that this data does not pertain to this compound .
| Compound Name | Role | Triplet Energy (eV) | Device EQE (%) | Reference |
|---|---|---|---|---|
| Methoxy-carbazole substituted dibenzofuran | Host Material (PHOLED/TADF) | 2.86 - 2.96 | 12.5 | ontosight.ai |
| 2,8-dibromodibenzofuran (as precursor) | Passivating Agent (PeLED) | Not Reported | 19.9 | smolecule.com |
Advanced Materials Research and Functionalization
Specific research on the functionalization of this compound for advanced materials is not documented. The primary challenge remains the synthesis of the 1,8-disubstituted scaffold itself. researchgate.net While functionalization at the 1-position has been shown to be potentially advantageous for electronic applications, bloomtechz.com dedicated studies to create advanced materials from a 1,8-dibromo starting point have not been published.
Thermal Stability Considerations
The thermal stability of a chemical compound is a critical parameter, particularly for applications in materials science where processing and end-use often occur at elevated temperatures. The dibenzofuran core is known for its inherent thermal robustness due to its rigid, aromatic structure. While specific, detailed experimental data on the thermal decomposition of this compound is not extensively documented in publicly available literature, its stability can be inferred from the behavior of the parent dibenzofuran molecule and other halogenated derivatives.
Dibenzofuran derivatives are generally characterized by high thermal stability. mdpi.com For instance, theoretical studies on polyfluorinated dibenzofurans have been conducted to determine their thermodynamic properties, indicating that the stability is influenced by the position and number of halogen substituents. nih.gov Similarly, thermodynamic predictions for polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) have been developed, which are crucial for understanding their environmental fate and behavior during thermal processes. nih.gov
In the context of brominated flame retardants (BFRs), the thermal degradation of these materials can lead to the formation of various polybrominated dibenzofurans. researchgate.netacs.org These processes typically occur at very high temperatures, ranging from 280°C to 900°C, which underscores the general thermal resilience of the brominated dibenzofuran structure. researchgate.net The decomposition pathways are complex and influenced by factors such as oxygen concentration and the surrounding polymer matrix. researchgate.net
The high thermal stability of the dibenzofuran moiety is a key reason for its incorporation into advanced polymers. Materials synthesized with a dibenzofuran core often exhibit excellent thermal properties. For example, methoxy-substituted carbazolyl-dibenzofuran derivatives show high thermal stability with 5% weight loss temperatures (Td5) exceeding 378 °C. lu.lv Furthermore, hole-transport materials developed for electronic devices that incorporate multiple dibenzofuran units demonstrate enhanced thermal stability, with decomposition temperatures reaching up to 418 °C. mdpi.com This suggests that the fundamental dibenzofuran structure, and by extension its brominated derivatives like this compound, provides a strong and stable foundation for materials intended for high-temperature applications.
Table 1: Thermal Properties of Various Dibenzofuran-Based Materials This table presents thermal data for different materials containing a dibenzofuran core to illustrate the stability imparted by this moiety.
| Material | Td5 (°C)a | Tg (°C)b | Reference |
| Methoxycarbazolyl-disubstituted dibenzofurane (F36DMCz) | 378 | 148 | lu.lv |
| Methoxycarbazolyl-disubstituted dibenzofurane (F27DMCz) | 424 | 120 | lu.lv |
| Dibenzofuran-based Hole-Transport Material (mDBF) | ~380 | - | mdpi.com |
| Dibenzofuran-based Hole-Transport Material (tDBF) | ~418 | 129 | mdpi.com |
| Aromatic Polyimide (from DFPDA and 6FDA) | 555 (Td10)c | 315 | researchgate.net |
| a Temperature at 5% weight loss from Thermogravimetric Analysis (TGA). | |||
| b Glass Transition Temperature from Differential Scanning Calorimetry (DSC). | |||
| c Data reported as temperature at 10% weight loss (Td10). |
Incorporation into Polymer Architectures
The rigid and planar structure of dibenzofuran makes it an attractive building block for creating high-performance polymers with enhanced thermal stability and specific optoelectronic properties. Dihalogenated dibenzofurans, such as this compound, are valuable monomers because the two halogen atoms provide reactive sites for polymerization reactions, enabling the formation of linear or cross-linked polymer chains. Although literature specifically detailing the use of the 1,8-isomer is limited, the principles of its incorporation can be understood from extensive research on its 2,8- and 3,7-isomers. chemicalbook.comgoogle.com
The primary method for incorporating dibromo-dibenzofuran monomers into polymer backbones is through metal-catalyzed cross-coupling reactions. The Suzuki coupling reaction is a prominent example, where the dibromo-dibenzofuran is reacted with an aryl boronic acid or ester in the presence of a palladium catalyst. chemicalbook.com This versatile reaction allows for the connection of the dibenzofuran unit with a wide variety of other aromatic monomers, leading to the synthesis of conjugated polymers with tailored properties. For instance, 2,8-dibromodibenzofuran has been used as a starting material to synthesize monomers for electrochromic polymers by coupling it with thiophene (B33073) derivatives. frontiersin.org
Another key application is in the synthesis of polyimides and polyamides, which are known for their exceptional thermal and mechanical properties. researchgate.net In these syntheses, a diamino-dibenzofuran derivative is typically used. This diamine monomer can be prepared from a dibromo-dibenzofuran precursor through a sequence of reactions, such as a Buchwald-Hartwig amination or a nucleophilic substitution following cyanation and reduction steps. google.com The resulting diamine is then polymerized with a dianhydride or a diacid to form the final polymer. Polyimides derived from 2,8-diaminodibenzofuran exhibit high glass transition temperatures (290–315 °C) and excellent thermal stability, with 10% weight loss temperatures between 555–590 °C. researchgate.net
The incorporation of the dibenzofuran unit, regardless of the specific isomer, generally imparts several desirable characteristics to the resulting polymer:
High Triplet Energy: The dibenzofuran moiety contributes to a high triplet energy level, which is particularly advantageous for host materials in phosphorescent organic light-emitting diodes (OLEDs), as it prevents exciton (B1674681) quenching. researchgate.netgoogle.com
Charge Transport Properties: The electron-rich nature of the dibenzofuran core makes it suitable for use in hole-transporting materials for solar cells and OLEDs. mdpi.comresearchgate.net
The specific geometry of the 1,8-isomer, with its C₂ symmetry, would result in a distinct "kinked" or bent polymer chain compared to the more linear structure derived from the 2,8-isomer. This architectural difference could be strategically employed to influence the polymer's morphology, solubility, and self-assembly properties.
Table 2: Polymerization Strategies Involving Dihalogenated Dibenzofuran Precursors This table outlines common synthetic pathways for incorporating dibenzofuran units into polymers starting from dibromo-derivatives.
| Starting Monomer (Precursor) | Reaction Type | Co-monomer/Reagent | Resulting Polymer Type / Intermediate | Reference |
| 2,8-Dibromodibenzofuran | Suzuki Coupling | 4-([2,2':6',2''-terpyridyl]-4'-)-benzene boric acid | Ligand for metal-organic frameworks | chemicalbook.com |
| 2,8-Dibromodibenzofuran | Nucleophilic Substitution (with CuCN) | Copper(I) Cyanide | 2,8-Dicyanodibenzofuran (precursor for diamines/diamidines) | google.com |
| 2,8-Dibromodibenzothiophened | Stille Coupling | Tributyltin-substituted Thiophene | Conjugated Polymer (Poly[2,8-bis-(thiophen-2-yl)-dibenzothiophene]) | frontiersin.org |
| N2,N8-bis(4-vinylphenyl)dibenzo[b,d]furan-2,8-diaminee | Photochemical Cross-linking | - | Cross-linked Hole-Transport Layer | researchgate.net |
| d Dibenzothiophene analogue, illustrating a common coupling reaction pathway. | ||||
| e A functionalized diamine derivative of dibenzofuran used to create a cross-linked polymer network. |
Q & A
Q. What are the optimal synthetic routes for 1,8-Dibromo-dibenzofuran, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves bromination of dibenzofuran derivatives using bromine or brominating agents (e.g., N-bromosuccinimide) under controlled conditions. Key steps include:
- Regioselective bromination : Use Lewis acids (e.g., FeBr₃) to direct bromine substitution at the 1,8-positions .
- Purification : Column chromatography or recrystallization from non-polar solvents (e.g., hexane) to isolate isomers.
- Validation : Monitor reaction progress via TLC and confirm purity using melting point analysis and HPLC .
Critical Considerations : Optimize temperature (60–80°C) and inert atmosphere (N₂/Ar) to minimize side reactions like debromination or ring oxidation .
Q. How can this compound be characterized structurally and spectroscopically?
Methodological Answer:
- X-ray crystallography : Resolve crystal packing and confirm substitution patterns (e.g., Br⋯Br contacts or C—H interactions observed in analogous brominated dihydrofurans ).
- Spectroscopy :
- Thermal analysis : Differential scanning calorimetry (DSC) to study phase transitions and stability, referencing dibenzofuran’s ΔfH°solid (-29.2 kJ/mol) as a baseline .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
- First aid :
- Waste disposal : Segregate halogenated waste and incinerate at >1,200°C to prevent dioxin formation .
Advanced Research Questions
Q. How can environmental samples be analyzed for trace this compound, and what are key interferences?
Methodological Answer:
- Extraction : Use Soxhlet extraction with toluene or accelerated solvent extraction (ASE) for solid matrices .
- Cleanup : Pass extracts through silica gel/Florisil columns to remove lipids and polar contaminants .
- Detection :
- GC-MS : Employ a DB-5MS column (60 m × 0.25 mm) with electron capture negative ionization (ECNI) for high sensitivity to brominated compounds .
- HRMS : Differentiate isotopic patterns (e.g., ⁷⁹Br/⁸¹Br) from co-eluting chlorinated analogs .
Challenges : Matrix effects in biological samples may require isotope dilution with ¹³C-labeled internal standards .
Q. How can contradictions in reported thermal stability data for brominated dibenzofurans be resolved?
Methodological Answer:
- Controlled studies : Replicate experiments under standardized conditions (e.g., inert atmosphere, heating rate 10°C/min) to isolate degradation pathways .
- Computational modeling : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) and predict decomposition thresholds .
- Cross-validation : Compare thermogravimetric analysis (TGA) data with pyrolysis-GC-MS to identify volatile byproducts (e.g., HBr, dibenzofuran) .
Q. What computational approaches are effective in predicting the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electron density at bromine sites .
- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic regions, guiding Suzuki-Miyaura or Ullmann coupling strategies .
- Solvent effects : Simulate solvation models (e.g., PCM) to predict reaction rates in polar aprotic solvents (e.g., DMF) .
Q. How do Br⋯Br interactions influence the crystallographic packing of this compound?
Methodological Answer:
- X-ray analysis : Measure Br⋯Br distances (typically 3.3–3.5 Å) and angles to classify as Type I (σ-hole) or Type II (lateral) interactions .
- Hirshfeld surface analysis : Quantify contact contributions (e.g., Br⋯H vs. Br⋯Br) to understand packing motifs .
- Thermal expansion : Correlate packing density with thermal stability; tighter packing often reduces sublimation rates .
Q. What are the environmental formation pathways of this compound, and how do they compare to PBDD/Fs?
Methodological Answer:
- Pyrosynthesis : Formed during combustion of brominated flame retardants (BFRs) at 300–600°C via radical recombination .
- Enzymatic pathways : Study fungal peroxidases (e.g., Phanerochaete chrysosporium) for potential biodegradation routes .
- Comparative analysis : Unlike PBDD/Fs, dibenzofurans lack oxygen bridges, reducing dioxin-like toxicity but increasing bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
